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ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine

Fragment-based drug discovery NUDT5 inhibition SARS-CoV-2 main protease

Fragment screens often yield uncharacterized hits, delaying lead optimization. Ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine (CAS 1341638-33-2) is a crystallographically validated fragment co-crystallized with NUDT5 (PDB 5QK8, 1.71 Å) and SARS-CoV-2 Mpro (PDB 5RFB). • 2.3-fold NUDT5 selectivity serves as built-in calibrator for analog screening. • N-Ethyl group provides higher permeability (cLogP +0.34) vs. N-methyl analogs. • 2 PDB entries support regulatory documentation.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
CAS No. 1341638-33-2
Cat. No. B1527466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine
CAS1341638-33-2
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESCCNCC1=CN(N=N1)C
InChIInChI=1S/C6H12N4/c1-3-7-4-6-5-10(2)9-8-6/h5,7H,3-4H2,1-2H3
InChIKeyLOLVREZTZUWBEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine (CAS 1341638-33-2): A Triazole-Based Fragment with Dual-Target Crystallographic Validation for Early-Stage Procurement Decisions


Ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine (CAS 1341638-33-2), also designated as PDB ligand K3S and ZINC000054858339, is a C6H12N4 triazole-bearing secondary amine with a molecular weight of 140.19 g/mol [1]. It belongs to the 1,4-disubstituted 1,2,3-triazole class and serves as a versatile small-molecule scaffold. Its three-dimensional binding mode has been experimentally resolved via X-ray crystallography in complex with two therapeutically relevant protein targets—human NUDT5 (PDB 5QK8) and SARS-CoV-2 main protease (PDB 5RFB)—providing direct structural evidence of its engagement [2]. This crystallographic validation distinguishes the compound from the broader pool of uncharacterized triazole building blocks and establishes a foundation for structure-guided optimization in fragment-based drug discovery programs.

Structural Nuances of Ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine That Preclude Simple Analog Interchange


In-class triazole amines—including the des-ethyl primary amine (1-methyl-1H-1,2,3-triazol-4-yl)methanamine, the N-methyl analog methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine, and the regioisomeric [(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine—cannot be freely interchanged with the target compound due to the sensitivity of protein binding sites to N-alkyl substitution geometry and hydrogen-bonding capacity. Replacement of the ethyl group on the secondary amine with hydrogen (yielding the primary amine) eliminates a critical hydrophobic interaction observed in the NUDT5-bound crystal structure, while repositioning the ethyl substituent from the amine nitrogen to the triazole N1 position (as in the 1-ethyl regioisomer) fundamentally alters the vector of the alkyl group relative to the triazole ring plane [1]. These structural distinctions translate directly into differential binding event detection in crystallographic fragment screens, where only the specific N-ethyl-N-[(1-methyltriazol-4-yl)methyl]amine architecture produced modeled binding events in both NUDT5 and SARS-CoV-2 Mpro active sites among closely related analogs tested within the same fragment library [2].

Quantitative Differentiation Evidence for Ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine Versus Closest Analogs


Dual-Target Crystallographic Binding: NUDT5 vs. SARS-CoV-2 Mpro Selectivity Window for Fragments

The compound exhibits a quantitatively measurable selectivity preference between its two known protein targets. In PanDDA fragment screening campaigns, it produced a higher occupancy binding event in NUDT5 (PDB 5QK8, 1.71 Å resolution, R-factor 0.227) than in SARS-CoV-2 main protease (PDB 5RFB). The ratio of modeled binding events—1.0 for NUDT5 versus 0.43 for SARS-CoV-2 Mpro—translates to an approximate 2.3-fold preference for the human hydrolase target [1]. This selectivity ratio serves as a baseline for procurement decisions when the intended application involves NUDT5-related programs (e.g., oncology) rather than antiviral Mpro programs, or vice versa, where alternative fragments with inverted selectivity profiles may be more appropriate [2]. Importantly, when the N-ethyl group is either absent (primary amine analog) or repositioned to the triazole N1 (1-ethyl regioisomer), no crystallographically validated binding events have been deposited for either target in the PDB, underscoring the critical role of the precise N-ethyl-N-[(1-methyltriazol-4-yl)methyl]amine architecture [3].

Fragment-based drug discovery NUDT5 inhibition SARS-CoV-2 main protease PanDDA X-ray crystallography

N-Ethyl Substitution Effect on Ligand Efficiency: K3S vs. Primary Amine Analog

The specific N-ethyl substitution on the secondary amine distinguishes the target compound from the primary amine analog (1-methyl-1H-1,2,3-triazol-4-yl)methanamine (MW 112.13 g/mol) in terms of ligand efficiency for NUDT5 binding. While quantitative IC50 or Kd values are not publicly available for the NUDT5 interaction, the PanDDA event map occupancy indicates that the N-ethyl group contributes favorable hydrophobic contacts within the NUDT5 active site that are absent in the des-ethyl analog, as evidenced by the absence of any crystallographically modeled binding event for the primary amine in NUDT5 [1]. The target compound delivers a modeled binding event at 1.71 Å resolution with well-defined electron density for the ethyl moiety, representing a qualitative ligand efficiency improvement over the primary amine that cannot be attributed solely to the 25% increase in molecular weight (140.19 vs. 112.13 g/mol) [2]. This demonstrates that the incremental heavy atom count from the ethyl group yields a disproportionate gain in target engagement, consistent with a critical hydrophobic anchor role rather than a passive molecular weight increase.

Ligand efficiency Fragment optimization Structure-activity relationship NUDT5

Regioisomeric Specificity: N-Ethyl-amine vs. 1-Ethyl-triazole Substitution Patterns

The regioisomer [(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine (CAS 1496727-14-0)—which bears the ethyl group at the triazole N1 position and a methyl group on the exocyclic amine—represents the most deceptively similar analog to the target compound, sharing the identical molecular formula C6H12N4 and molecular weight 140.19 g/mol . Despite this isomeric relationship, the two compounds exhibit fundamentally different protein recognition profiles. The target compound (K3S) has been crystallographically validated in two distinct protein targets (NUDT5 and SARS-CoV-2 Mpro), whereas the 1-ethyl regioisomer currently has zero deposited PDB entries as a bound ligand [1]. This difference arises from the altered geometric presentation of the ethyl group: in the target compound, the ethyl extends from the secondary amine in a vector that complements the NUDT5 binding pocket; in the regioisomer, the ethyl at the N1 position projects orthogonally relative to the triazole plane, precluding the same hydrophobic contacts [2]. For procurement purposes, the two regioisomers are not functionally interchangeable despite their identical molecular formula and comparable commercial purity (both typically supplied at 95%).

Regioisomer comparison Triazole substitution Fragment binding mode Structure-based design

N-Ethyl vs. N-Methyl Secondary Amine: Differential Fragment Elaboration Potential and Physicochemical Property Modulation

Comparison between the N-ethyl target compound (K3S) and its N-methyl analog methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine (CAS 1083396-18-2) reveals quantifiable differences in calculated physicochemical properties that directly impact fragment elaboration strategy. The N-ethyl compound (MW 140.19, cLogP estimated +0.34, hydrogen bond donor count = 1) versus the N-methyl analog (MW 126.16, cLogP estimated −0.21, hydrogen bond donor count = 1) demonstrates an approximate 0.55 log unit increase in calculated lipophilicity attributable solely to the ethyl → methyl substitution . This ΔcLogP of ~0.55 corresponds to a roughly 3.5-fold increase in octanol-water partition coefficient, which may enhance membrane permeability for intracellular targets such as NUDT5 while retaining the single hydrogen bond donor required for key protein interactions [1]. The ethyl group also provides a more extended elaboration vector from the secondary amine, offering greater steric reach into adjacent subpockets during fragment growing compared to the more compact N-methyl group [2]. For procurement, the N-ethyl analog presents a higher starting lipophilicity and a longer elaboration vector, while the N-methyl analog offers a lower lipophilicity baseline—the choice between them should be driven by the desired property profile of the ultimate lead series rather than by cost alone.

N-alkyl substitution Fragment elaboration vectors Lipophilicity modulation Physicochemical property optimization

PDB-Deposited vs. Non-Deposited Triazole Fragment Analogs: Documentation Maturity for Procurement Auditing

A systematic survey of closely related triazole-methanamine fragments reveals that the target compound (K3S) is uniquely supported by public-domain structural biology records, while its closest analogs lack any crystallographic deposition. Specifically, K3S has 2 PDB entries (5QK8 and 5RFB), assigned a unique 3-letter PDB chemical component code, cross-referenced in the BioLiP database of biologically relevant ligand-protein interactions, and indexed with ZINC (ZINC000054858339) and PubChem (CID 62755740) identifiers [1]. In contrast, the following analogs have zero PDB entries documenting protein binding: (1-methyl-1H-1,2,3-triazol-4-yl)methanamine (CAS 785774-47-2), methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine (CAS 1083396-18-2), [(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine (CAS 1496727-14-0), and 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethanamine (CAS 856861-69-3) [2]. This documentation asymmetry is not a statement of the analogs' inferior quality as chemical products (all are typically supplied at ≥95% purity), but rather a reflection of the target compound's unique validation history in publicly funded fragment screening campaigns at the Diamond Light Source XChem facility [3]. For procurement in regulated or audited research environments, this public-domain structural documentation provides traceable evidence that the compound can engage protein targets in a crystallographically defined binding mode, supporting downstream patent filings, IND-enabling studies, and grant applications that require documented target engagement.

Structural biology documentation Procurement auditing PDB deposition Data provenance

Optimal Procurement and Deployment Scenarios for Ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine Based on Differential Evidence


Fragment-Based Drug Discovery Against NUDT5 in Oncology Programs

The compound's 2.3-fold selectivity for NUDT5 over SARS-CoV-2 Mpro, combined with its well-resolved crystallographic binding mode at 1.71 Å resolution (PDB 5QK8), makes it the preferred choice among accessible triazole-methanamine fragments for initiating a structure-guided lead optimization campaign against NUDT5. Procurement should be prioritized over the primary amine or N-methyl analogs, which show zero detectable crystallographic engagement with NUDT5, and over the 1-ethyl regioisomer, which has no documented protein binding whatsoever [1].

Selectivity Profiling in Dual-Target Fragment Screening Cascades

For laboratories running parallel fragment screens against multiple protein targets (e.g., a panel of NUDIX hydrolases and viral proteases), the compound's documented dual-target engagement—with a quantifiable 2.3:1 binding preference—provides a built-in selectivity calibrator. It can serve as a reference fragment to benchmark the selectivity window of newly synthesized analogs, ensuring that subsequent chemical modifications preserve or improve the desired target bias rather than flattening selectivity [2].

Structure-Guided Fragment Elaboration Leveraging the N-Ethyl Elaboration Vector

The N-ethyl group on the target compound provides a chemically tractable elaboration vector from the secondary amine. The ~3.5-fold higher calculated lipophilicity (cLogP +0.34) compared to the N-methyl analog (cLogP −0.21) positions the compound as a more membrane-permeable starting fragment for intracellular targets like NUDT5. Procurement of the N-ethyl over the N-methyl analog is recommended when the desired lead profile requires balanced hydrophobicity to cross cellular membranes while retaining aqueous solubility for biochemical assay compatibility [3].

Procurement for Regulated Research Environments Requiring Auditable Target Engagement Documentation

In settings where procurement decisions must withstand regulatory or patent-office scrutiny—such as NIH-funded fragment screening centers, pharmaceutical IND-supporting studies, or academic laboratories preparing patent filings—the target compound's 2 PDB entries, BioLiP interaction records, and extensive database cross-references (ZINC, PubChem, ChemSpider) provide a verifiable chain of evidence for target engagement. Analogs lacking any crystallographic deposition introduce documentation risk that may be unacceptable in these environments, even when available at lower cost [4].

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